molecular formula C11H8Br2ClN B14485835 2-Chloro-3-(1,2-dibromoethyl)quinoline CAS No. 65479-84-7

2-Chloro-3-(1,2-dibromoethyl)quinoline

Cat. No.: B14485835
CAS No.: 65479-84-7
M. Wt: 349.45 g/mol
InChI Key: VCZFAEVZWJCFPY-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,2-dibromoethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with chloro and dibromoethyl groups. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(1,2-dibromoethyl)quinoline typically involves the bromination of 3-vinylquinolin-2(1H)-ones followed by treatment with phosphoryl chloride . This method provides a straightforward route to the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,2-dibromoethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-(1,2-dibromoethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-(1,2-dibromoethyl)quinoline involves its interaction with nucleophiles, leading to substitution or cyclization reactions. The molecular targets and pathways are primarily related to its ability to form stable heterocyclic structures .

Properties

CAS No.

65479-84-7

Molecular Formula

C11H8Br2ClN

Molecular Weight

349.45 g/mol

IUPAC Name

2-chloro-3-(1,2-dibromoethyl)quinoline

InChI

InChI=1S/C11H8Br2ClN/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5,9H,6H2

InChI Key

VCZFAEVZWJCFPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(CBr)Br

Origin of Product

United States

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